2,3-Butanediol monoacetate
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Overview
Description
2,3-Butanediol monoacetate is an organic compound with the molecular formula C6H12O3 and a molecular weight of 132.1577 g/mol . It is a derivative of 2,3-butanediol, where one of the hydroxyl groups is acetylated. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Butanediol monoacetate can be synthesized through the esterification of 2,3-butanediol with acetic acid or acetic anhydride. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
CH3CHOHCH(OH)CH3+CH3COOH→CH3CHOHCH(OCOCH3)CH3+H2O
Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: 2,3-Butanediol monoacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to 2,3-butanediol and acetic acid in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: 2,3-Butanediol and acetic acid.
Oxidation: Butanone or other oxidized derivatives.
Reduction: 2,3-Butanediol.
Scientific Research Applications
2,3-Butanediol monoacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent.
Biology: Studied for its potential role in metabolic pathways and microbial fermentation processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and as a flavoring agent in the food industry .
Mechanism of Action
The mechanism of action of 2,3-butanediol monoacetate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as butanediol dehydrogenase, leading to the formation of acetoin and other metabolites. These metabolites can further participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
2,3-Butanediol monoacetate can be compared with other similar compounds, such as:
3-Acetoxy-2-butanol: Another ester derivative of 2,3-butanediol with similar properties.
2,3-Butanediol: The parent compound, which is a vicinal diol.
Butane-2,3-diol monoacetate: Another name for this compound, highlighting its structural similarity .
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and applications compared to its parent compound and other derivatives.
Properties
IUPAC Name |
3-hydroxybutan-2-yl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(7)5(2)9-6(3)8/h4-5,7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWWODMTUXMSAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971686 |
Source
|
Record name | 3-Hydroxybutan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60971686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56255-48-2 |
Source
|
Record name | 2,3-Butanediol monoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056255482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxybutan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60971686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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